![molecular formula C9H15Cl2N3O2 B2463297 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride CAS No. 2377031-96-2](/img/structure/B2463297.png)
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride
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Overview
Description
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H13N3O2.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride typically involves the reaction of piperidine with pyrazole derivatives under controlled conditions. One common method involves the use of β-keto esters, which are treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. These intermediates are then reacted with various N-mono-substituted hydrazines to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
- 4-(Piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride is a chemical compound with the molecular formula C9H13N3O2⋅2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound, and is notable for its potential biological activities, including applications in medicinal chemistry.
The biological activity of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, influencing metabolic pathways by binding to active sites on enzymes, thereby modulating their activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through the inhibition of specific inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
- Enzyme Inhibition : It has been evaluated as a biochemical probe for studying enzyme functions, particularly in metabolic processes.
Case Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory effects of several pyrazole derivatives, including 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. Further studies are needed to elucidate its efficacy in vivo and its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity |
---|---|
1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid | Moderate anticancer activity |
4-(Piperidin-3-yl)-1H-pyrazole-5-carboxylic acid | Lower anti-inflammatory effects |
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid | Strong anti-inflammatory and anticancer properties |
The unique substitution pattern on the pyrazole ring of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride contributes to its distinct biological properties compared to other similar compounds.
Synthetic Routes and Chemical Reactions
The synthesis of this compound typically involves reactions between piperidine and various pyrazole derivatives under controlled conditions. Key reactions include:
- Oxidation : Using potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
These reactions can lead to various derivatives that may exhibit different biological activities.
Properties
IUPAC Name |
4-piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-7(5-11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOKGJHLWBWAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(NN=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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